(S)-4-aminodihydrofuran-2(3H)-one
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Overview
Description
(S)-4-aminodihydrofuran-2(3H)-one is a chiral compound with significant potential in various scientific fields. It is a derivative of dihydrofuran, characterized by the presence of an amino group and a lactone ring. The compound’s unique structure makes it an interesting subject for research in organic chemistry, medicinal chemistry, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-4-aminodihydrofuran-2(3H)-one typically involves the reduction of a precursor compound, such as a nitro or nitrile derivative, followed by cyclization to form the lactone ring. One common method includes the reduction of 4-nitrodihydrofuran-2(3H)-one using hydrogen gas in the presence of a palladium catalyst. The reaction is carried out under mild conditions, typically at room temperature and atmospheric pressure.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of continuous flow technology also minimizes the risk of side reactions and allows for the efficient handling of hazardous reagents.
Chemical Reactions Analysis
Types of Reactions
(S)-4-aminodihydrofuran-2(3H)-one undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form a nitroso or nitro derivative.
Reduction: The lactone ring can be reduced to form a diol.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are commonly used in substitution reactions.
Major Products
The major products formed from these reactions include nitroso derivatives, diols, and substituted amino compounds. These products can be further utilized in various applications, including the synthesis of pharmaceuticals and agrochemicals.
Scientific Research Applications
(S)-4-aminodihydrofuran-2(3H)-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: The compound is used in the production of polymers and materials with unique properties, such as enhanced thermal stability and mechanical strength.
Mechanism of Action
The mechanism of action of (S)-4-aminodihydrofuran-2(3H)-one involves its interaction with specific molecular targets, such as enzymes and receptors. The amino group can form hydrogen bonds with active site residues, while the lactone ring can participate in hydrophobic interactions. These interactions can modulate the activity of the target protein, leading to various biological effects. The compound’s ability to inhibit enzyme activity or modulate receptor function makes it a valuable tool in drug discovery and development.
Comparison with Similar Compounds
Similar Compounds
®-4-aminodihydrofuran-2(3H)-one: The enantiomer of (S)-4-aminodihydrofuran-2(3H)-one, with similar chemical properties but different biological activity.
4-aminotetrahydrofuran-2(3H)-one: A structurally similar compound with an additional hydrogen atom, leading to different reactivity and applications.
4-aminodihydropyran-2(3H)-one: A related compound with a six-membered ring, exhibiting different chemical and biological properties.
Uniqueness
This compound is unique due to its chiral nature and the presence of both an amino group and a lactone ring. This combination of functional groups allows for a wide range of chemical modifications and applications. The compound’s ability to interact with various molecular targets also sets it apart from similar compounds, making it a valuable tool in scientific research and industrial applications.
Properties
IUPAC Name |
(4S)-4-aminooxolan-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7NO2/c5-3-1-4(6)7-2-3/h3H,1-2,5H2/t3-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFDRUMHFSJJIGX-VKHMYHEASA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(COC1=O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H](COC1=O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
101.10 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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